Rotenone is used for sampling reef and other shore fishes for marine research.
Despite being perceived as destructive, it’s an efficient tool for assessing marine fish diversity.
Mortality and behavior effects varied considerably between taxa.
Rotenone is used as a model for Parkinson’s disease
It was injected directly into the brain of rat and produced dopaminergic neuron degeneration.
This method has been used to study Parkinson’s disease in various in vitro cellular models.
The prepared rotenone nanopesticide showed improved photostability and sustained release behavior, which improved the translocation of rotenone in tomato plants.
Rotenone is used to study behavioral changes in aquatic organisms.
The study provides insights into the behavioral changes induced by rotenone in aquatic organisms.
Rotenone is an odorless, colorless, crystalline isoflavonoid found naturally in the roots and stems of various plants in the Fabaceae family, including the jicama vine and derris root []. It holds historical significance as one of the first discovered naturally occurring insecticides []. Due to its potent biological effects, rotenone has been used extensively in scientific research, particularly in the study of mitochondrial function and neurodegenerative diseases [].
Rotenone possesses a complex heterocyclic structure with three fused rings. The core structure is a benzopyran linked to a furan ring, further connected to another benzopyran ring. Additionally, two methoxy groups are present on the molecule, and an isopropenyl group attached to one of the rings []. This specific structure is crucial for rotenone's biological activity, particularly its ability to interact with cellular membranes [].
Rotenone can be extracted from plant sources like derris root. However, complete synthesis has also been achieved in a laboratory setting, although this method is not commercially viable [].
Rotenone is relatively unstable and readily degrades upon exposure to sunlight or alkaline conditions []. The breakdown products are not well-characterized but are likely to include smaller organic molecules.
Rotenone's primary mechanism of action involves its interaction with mitochondria, the cell's energy-producing organelles. It specifically inhibits Complex I, the first enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration and ATP production []. This mode of action is particularly toxic to fish as they rely heavily on aerobic respiration for survival.
Rotenone is a toxin and poses significant health risks upon exposure.
Rotenone undergoes several chemical transformations, particularly when exposed to light and air. It is known to oxidize into a less toxic compound called rotenolone, which retains some biological activity but is approximately ten times less toxic than rotenone itself . In aqueous environments, the degradation of rotenone is influenced by factors such as temperature, pH, and sunlight. Its half-life can vary significantly, ranging from 0.5 days at 24 °C to 3.5 days at 0 °C . Additionally, rotenone can be deactivated using potassium permanganate, which oxidizes it into non-toxic components .
Rotenone primarily acts as an inhibitor of mitochondrial electron transport, specifically targeting complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and increased production of reactive oxygen species, which can damage cellular components . Studies have shown that low doses of rotenone can induce oxidative stress and neuronal death in dopaminergic neurons, linking it to models of Parkinson's disease . Furthermore, rotenone has demonstrated effects on microtubule assembly and may influence various metabolic pathways within cells .
Rotenone can be extracted from natural sources or synthesized chemically. The extraction process typically involves isolating it from cubé resin or other plant materials through solvent extraction methods. Chemical synthesis may involve multiple steps including hydroxylation and dehydration reactions . The synthetic routes are complex and often yield a mixture of related compounds.
Several compounds share structural or functional similarities with rotenone. Here are some notable examples:
| Compound | Structure Similarity | Biological Activity | Toxicity Level |
|---|---|---|---|
| Deguelin | Similar rotenoid | Inhibits mitochondrial respiration | Less toxic than rotenone |
| Tephrosin | Similar rotenoid | Antimicrobial properties | Moderate toxicity |
| Rotenolone | Oxidation product | Less potent mitochondrial inhibitor | Significantly less toxic |
| Piperonyl butoxide | Synthetic enhancer | Synergistic effects with other insecticides | Lower mammalian toxicity |
Rotenone stands out due to its potent mitochondrial inhibitory effects and its specific application in ecological management as a piscicide. While other compounds may share some properties or applications, none replicate the full spectrum of rotenone's biological activity or ecological utility.
Rot-2'-enonic acid serves as the pivotal biosynthetic precursor in rotenone biosynthesis within Fabaceae species, particularly in Derris elliptica, Amorpha fruticosa, and Tephrosia vogelii [1] [2]. This compound represents a crucial intermediate that functions as the common precursor to multiple rotenoid compounds including rotenone, amorphigenin, dalpanol, and deguelin [3] [4].
The biosynthetic significance of rot-2'-enonic acid has been extensively validated through isotopic tracer studies. Administration of [4'-14C]-rot-2'-enonic acid to Derris elliptica plants demonstrated substantial incorporation rates of 0.8-1.1% into rotenone after 48 hours of treatment [5]. This high incorporation efficiency establishes rot-2'-enonic acid as an authentic precursor rather than a synthetic artifact.
Structural characterization reveals that rot-2'-enonic acid possesses the molecular formula C23H23O7 with a molecular weight of 395.431 Daltons [6]. The compound features a prenylated phenolic structure that undergoes subsequent oxidative modifications to generate the characteristic dihydrofuran E-ring system found in rotenoids [3] [4].
The biosynthetic pathway leading to rot-2'-enonic acid originates from the phenylpropanoid pathway, beginning with phenylalanine as the initial aromatic precursor [1] [2]. Extensive isotopic labeling studies using [1-14C]-phenylalanine and [2-14C]-phenylalanine demonstrated that 90% of the radioactive label from [1-14C]-phenylalanine enters the C-12 position of rotenone, while 91% of the [2-14C]-phenylalanine label appears at the C-12a position [7]. These findings provide compelling evidence for the 1,2-aryl migration mechanism during the construction of the angular A-B-C-D ring system, consistent with the isoflavonoid biosynthetic pattern [7].
Metabolic studies in Amorpha fruticosa seedlings revealed that rot-2'-enonic acid, dalpanol, rotenone, and amorphigenin can be isolated and ordered in their biosynthetic sequence [8] [9]. The rapid turnover of rot-2'-enonic acid in these systems, with incorporation detectable only after shorter administration times (6-11 hours), indicates its role as a highly active intermediate in the biosynthetic pathway [9].
The formation of rotenoid E-rings involves sophisticated enzymatic radical-mediated cyclization mechanisms that demonstrate remarkable stereochemical control. The most extensively studied enzyme in this context is deguelin cyclase, isolated and purified from Tephrosia vogelii [10] [5]. This enzyme catalyzes the conversion of rot-2'-enonic acid into deguelin through a highly specific radical cyclization process.
Deguelin cyclase exhibits exceptional substrate specificity, converting rot-2'-enonic acid into the 6',6'-dimethylchromen deguelin without requiring intermediate hydroxylated compounds [10]. Notably, the enzyme does not convert rot-2'-enonic acid into rotenone under the studied conditions, suggesting distinct enzymatic pathways for different rotenoid products [11].
The stereochemical analysis of deguelin cyclase activity reveals remarkable precision in the cyclization mechanism. Using isotopically labeled substrates, researchers demonstrated that the enzyme-mediated conversion results in 76% incorporation of the label into the (pro-R)-6'-methyl group and 24% incorporation into the (pro-S)-6'-methyl group [4]. This contrasts sharply with chemical conversion, which produces a 1:1 distribution of label between the two methyl positions, highlighting the enzyme's stereoselective nature.
Mechanistic investigations using competitive double-labeling experiments support a scheme wherein rotenone derives directly from rot-2'-enonic acid through an enzyme-induced radical-type reaction without the intervention of hydroxylated intermediates [12] [13]. The process involves the formation of a quinone methide intermediate that undergoes intramolecular cyclization to generate the dihydrofuran E-ring structure.
The radical nature of these cyclization mechanisms is further supported by studies showing that both oxidative and reductive pathways can generate rotenoids. The conversion of rot-2'-enonic acid to rotenone can be readily modeled through peroxy-acid-sodium carbonate treatment, followed by hydration to yield the final product [14]. This chemical mimicry of the biological process provides additional evidence for the radical-mediated mechanism.
Substrate specificity studies reveal that labeled 4'-hydroxy- and 5'-hydroxy-rot-2'-enonic acid derivatives, while not serving as intermediates in rotenone biosynthesis, are efficiently converted into amorphigenin with chemospecific attack on the methyl group [12]. This selectivity demonstrates the enzyme's ability to distinguish between closely related substrates and direct them toward specific products.
Isotopic tracer methodology has been fundamental in elucidating the carbon skeleton assembly in rotenone biosynthesis. These studies have employed various isotopic labels including 14C, 13C, 2H, and 3H to track the incorporation and distribution of carbon atoms throughout the biosynthetic pathway [1] [2].
Phenylalanine labeling studies provided crucial insights into the A-ring formation mechanism. Administration of [1-14C]-phenylalanine to Derris elliptica plants resulted in 90% of the radioactive label appearing at the C-12 position of rotenone, while [2-14C]-phenylalanine showed 91% label incorporation at the C-12a position [7]. These findings definitively established the occurrence of a 1,2-aryl migration during biosynthesis, consistent with the isoflavonoid construction pattern established by Grisebach's work.
Methionine labeling experiments using [Me-14C]-methionine demonstrated that approximately 80% of the total radioactivity enters the two methoxyl groups of rotenone, with the remaining activity appearing at the C-6 position [15] [16]. This finding established methionine as an efficient precursor for O-methylation reactions and suggested its involvement in C-6 carbon incorporation through a ratio of 0.47-0.51 times the mean methoxyl group labeling [16].
Mevalonic acid incorporation studies revealed crucial information about the isoprenoid origin of the E-ring carbons. Administration of mevalonic acid-2-14C lactone to Derris elliptica plants resulted in equal radioactivity distribution between the C-7' and C-8' positions of rotenone [15]. This finding confirmed that these carbons derive from the carbon-2 position of mevalonic acid, establishing the isoprenoid pathway as the source of the E-ring substituent.
Advanced isotopic analysis using [7'-14C]-rotenone in Amorpha fruticosa seedlings demonstrated that the conversion to amorphigenin proceeds with even label distribution between C-7' and C-8' positions [12] [8]. Three independent experiments designed to avoid inadvertent chemical scrambling consistently showed this label distribution pattern, providing strong evidence for an allylic radical mechanism in the hydroxylation process.
Competitive labeling studies employed simultaneous administration of multiple isotopic precursors to assess relative incorporation rates and pathway preferences. For instance, competitive administration of [7'-14C]-rotenone and 4'-hydroxy[4'-3H]-rot-2'-enonic acid (with d.p.m. ratio 1:6) to Amorpha fruticosa seedlings showed that amorphigenin incorporated 1.26% of the original [14C] and 0.21% of the original [3H] [12]. These results indicated that while hydroxylation of rotenone represents the primary pathway to amorphigenin, the hydroxyrot-2'-enonic acid pathway contributes significantly to the overall biosynthetic process.
Carbon-13 labeling studies have provided additional mechanistic insights into the stereochemical course of E-ring formation. The conversion of [(E)-4'-13C]-rot-2'-enonic acid into labeled deguelin enabled identification of the (pro-R)- and (pro-S)-6'-methyl groups through synthesis and separation of diastereoisomeric derivatives [4]. This approach demonstrated that the biosynthetic process exhibits high stereoselectivity, with preferential incorporation into the (pro-R)-methyl position.
Acute Toxic;Irritant;Environmental Hazard